molecular formula C14H12ClNO3S2 B15013630 Ethyl {[5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate

Ethyl {[5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate

Cat. No.: B15013630
M. Wt: 341.8 g/mol
InChI Key: ZAKMNXNKYSLRSY-YRNVUSSQSA-N
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Description

ETHYL 2-{[(5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group, a thiazole ring, and an ethyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]SULFANYL}ACETATE typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring. The final step involves the esterification of the thiazole derivative with ethyl bromoacetate under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 2-{[(5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]SULFANYL}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{[(5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]SULFANYL}ACETATE involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity to specific targets, while the ethyl acetate moiety can improve its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{[(5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]SULFANYL}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl group enhances its antimicrobial activity, while the ethyl acetate moiety improves its pharmacokinetic profile .

Properties

Molecular Formula

C14H12ClNO3S2

Molecular Weight

341.8 g/mol

IUPAC Name

ethyl 2-[[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C14H12ClNO3S2/c1-2-19-12(17)8-20-14-16-13(18)11(21-14)7-9-3-5-10(15)6-4-9/h3-7H,2,8H2,1H3/b11-7+

InChI Key

ZAKMNXNKYSLRSY-YRNVUSSQSA-N

Isomeric SMILES

CCOC(=O)CSC1=NC(=O)/C(=C\C2=CC=C(C=C2)Cl)/S1

Canonical SMILES

CCOC(=O)CSC1=NC(=O)C(=CC2=CC=C(C=C2)Cl)S1

Origin of Product

United States

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